3,3'-Oxybis(N-hydroxypropanimidamide)
Description
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Properties
CAS No. |
78995-65-0 |
|---|---|
Molecular Formula |
C6H14N4O3 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-amino-3-hydroxyiminopropoxy)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C6H14N4O3/c7-5(9-11)1-3-13-4-2-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
KKWURTSKEDDFNC-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)COCC/C(=N/O)/N |
Canonical SMILES |
C(COCCC(=NO)N)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of ethoxypropionitrile with hydroxylamine to form an intermediate, which is then further reacted with carbamimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as crystallization or chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionic acid, while reduction could produce N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamide.
Scientific Research Applications
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-hydroxy derivatives and carbamimidoyl-containing molecules. Examples are N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-butanamide and N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-pentanamide.
Uniqueness
What sets N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
